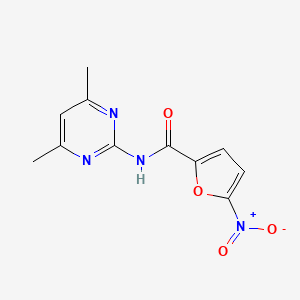
2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole
Descripción general
Descripción
2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole, also known as DMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP is a heterocyclic organic compound that contains a pyrrole ring with a nitrophenyl and two methyl groups attached to it.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
The compound 2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrole has been a subject of research for its interesting chemical properties and potential applications. Zhuang Hong (2000) synthesized dimethyl 3,4 diacetyl 1 nitrophenyl pyrrol through the reaction of 3,4 diacetyl 2,5 hexanedione with nitroaniline in an acidic medium. The crystal structure of the compound was determined by X-ray diffraction analysis, revealing a monoclinic structure with specific unit cell parameters (Zhuang Hong, 2000).
Energetics and Molecular Structure
Further, da Silva and Santos (2010) focused on the thermochemical and thermodynamic properties of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. They used calorimetric and effusion techniques along with high-level ab initio molecular orbital calculations to determine the molar enthalpies of formation in the crystalline state and gaseous phase. The results provided insights into the enthalpic increments and molecular structure of the compound, highlighting its stability and potential for various applications (da Silva & Santos, 2010).
Applications in Polymer and Material Sciences
Electrochromic Devices
A notable application of derivatives of this compound is in the field of conducting polymers. Variş et al. (2006) synthesized a mixture of isomers of this compound, which were then polymerized chemically to produce soluble polymers in common organic solvents. The resulting polymers exhibited interesting electrochemical properties and were identified as suitable materials for electrochromic devices due to their switching ability and percent transmittance at the maximum contrast point (Variş et al., 2006).
Nonlinear Optical Materials
The compound and its derivatives have also been studied for their potential in nonlinear optical (NLO) applications. Singh et al. (2013) synthesized and characterized a related compound, Ethyl 3,5-dimethyl-4-[3-(2-nitro-phenyl)-acryloyl]-1H-pyrrole-2-carboxylate (EDNPAPC), and performed a detailed analysis using DFT level theory. The study revealed the compound's suitability as an NLO material due to its high energy barrier for rotation around the N-aryl single bond, indicating its promise in the field of NLO applications (Singh et al., 2013).
Propiedades
IUPAC Name |
2,5-dimethyl-1-(4-methyl-3-nitrophenyl)pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-4-7-12(8-13(9)15(16)17)14-10(2)5-6-11(14)3/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMBVYZZSNCLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC=C2C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-chloro-4-fluorophenyl)amino]methyl}-2,6-dimethoxyphenol](/img/structure/B5834581.png)
![N-methyl-N'-[4-(trifluoromethoxy)phenyl]thiourea](/img/structure/B5834585.png)


![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5834618.png)



![methyl 3-{[(4-methoxyphenyl)sulfonyl]amino}-2-thiophenecarboxylate](/img/structure/B5834652.png)
![1-[2-(2,3,6-trimethylphenoxy)ethyl]pyrrolidine](/img/structure/B5834657.png)
![4-[(4-methoxyphenyl)acetyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5834663.png)


![N-[4-(aminocarbonyl)phenyl]-4-methylbenzamide](/img/structure/B5834682.png)
